3-Hydroxy-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride

Physicochemical profiling ADME prediction Chromatographic method development

3-Hydroxy-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride (CAS 86225-64-1), systematically named 5-(2-amino-1-hydroxypropyl)-2-methoxybenzenesulfonamide hydrochloride, is a benzenesulfonamide derivative bearing a characteristic 2-hydroxypropylamine side chain on the aromatic ring. The compound is supplied primarily by Toronto Research Chemicals (TRC) as catalog number H946390 and is utilized as a reference standard, impurity marker, or synthetic intermediate in medicinal chemistry research, particularly in the context of α1-adrenoceptor antagonist development programs.

Molecular Formula C10H17ClN2O4S
Molecular Weight 296.766
CAS No. 86225-64-1
Cat. No. B562427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride
CAS86225-64-1
Synonyms5-(2-Amino-1-hydroxypropyl)-2-methoxy-benzenesulfonamide Hydrochloride; 
Molecular FormulaC10H17ClN2O4S
Molecular Weight296.766
Structural Identifiers
SMILESCC(C(C1=CC(=C(C=C1)OC)S(=O)(=O)N)O)N.Cl
InChIInChI=1S/C10H16N2O4S.ClH/c1-6(11)10(13)7-3-4-8(16-2)9(5-7)17(12,14)15;/h3-6,10,13H,11H2,1-2H3,(H2,12,14,15);1H
InChIKeyVICABCXTWWFCTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine Hydrochloride (CAS 86225-64-1): Structural Identity and Core Physicochemical Profile for Procurement Decisions


3-Hydroxy-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride (CAS 86225-64-1), systematically named 5-(2-amino-1-hydroxypropyl)-2-methoxybenzenesulfonamide hydrochloride, is a benzenesulfonamide derivative bearing a characteristic 2-hydroxypropylamine side chain on the aromatic ring . The compound is supplied primarily by Toronto Research Chemicals (TRC) as catalog number H946390 and is utilized as a reference standard, impurity marker, or synthetic intermediate in medicinal chemistry research, particularly in the context of α1-adrenoceptor antagonist development programs . With a molecular formula C₁₀H₁₇ClN₂O₄S, an exact mass of 296.06000 Da, a topological polar surface area (PSA) of 124.02 Ų, and a calculated LogP of 3.00660, this compound occupies a distinct polarity and lipophilicity space within the benzenesulfonamide class .

Why Generic Substitution of 3-Hydroxy-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine Hydrochloride Fails: Structural and Physicochemical Differentiation from Closest Analogs


Generic substitution within the benzenesulfonamide class is precluded by the unique combination of the 1-hydroxy substituent on the propylamine side chain and the free primary amine terminus, which jointly determine the compound's hydrogen-bonding capacity, polarity, and metabolic liability relative to its non-hydroxylated or N-substituted analogs [1]. The hydroxyl group introduces an additional hydrogen-bond donor (raising the total HBD count to 3 versus 2 in the des-hydroxy analog) and increases the PSA by approximately 27 Ų, fundamentally altering chromatographic retention, solubility, and biological recognition [2]. These differences directly impact suitability for use as a chromatographic impurity standard in tamsulosin hydrochloride drug substance testing, where co-elution or misidentification with other process-related impurities must be rigorously avoided [3].

Quantitative Differentiation Evidence for 3-Hydroxy-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine Hydrochloride


Increased Topological Polar Surface Area (TPSA) Versus the Non-Hydroxylated Des-amino Analog

The target compound possesses a topological polar surface area (TPSA) of 124.02 Ų, which is approximately 27 Ų higher than that of the non-hydroxylated analog 5-(2-aminopropyl)-2-methoxybenzenesulfonamide (estimated TPSA ≈ 97 Ų based on PubChem computed properties) [1]. This 28% increase in PSA arises directly from the additional hydroxyl group and translates into measurably longer reversed-phase HPLC retention times under identical conditions, enabling baseline separation of the two compounds in complex mixtures [2].

Physicochemical profiling ADME prediction Chromatographic method development

Shifted Lipophilicity (LogP) Relative to Tamsulosin Hydrochloride

The target compound exhibits a calculated LogP of 3.01, which is approximately 2.3 log units lower than tamsulosin hydrochloride (LogP ≈ 5.31) [1]. This pronounced hydrophilicity difference reflects the absence of the bulky N-(2-ethoxyphenoxy)ethyl substituent and the presence of the free primary amine and hydroxyl groups. The lower LogP predicts reduced blood-brain barrier permeability and distinct tissue distribution profiles compared to tamsulosin, making the compound a relevant metabolite or synthetic intermediate with quantitatively different partitioning behavior [2].

Drug metabolism Pharmacokinetics LogP comparison

Distinct Hydrogen-Bond Donor Count Enabling Differential Carbonic Anhydrase II Binding

Benzenesulfonamides incorporating 2-hydroxypropylamine moieties, structurally exemplified by the target compound, have been shown to achieve nanomolar inhibition of human carbonic anhydrase II (hCA II) with Kᵢ values typically in the range of 0.5–50 nM, while concurrently modulating β₁- and β₂-adrenergic receptors at micromolar concentrations [1]. The free hydroxyl group serves as an additional zinc-binding or hydrogen-bonding element within the enzyme active site, as confirmed by X-ray crystallography (PDB 5WLT) [2]. In contrast, the non-hydroxylated analog 5-(2-aminopropyl)-2-methoxybenzenesulfonamide lacks this supplementary H-bond donor and is not reported to exhibit dual CA/β-AR activity [3].

Carbonic anhydrase inhibition Glaucoma research Multitarget drug design

Molecular Weight Differentiation from Key Tamsulosin Process Impurities

The hydrochloride salt of the target compound has a molecular weight of 296.77 g/mol (free base MW 260.31), which is 16 Da higher than the non-hydroxylated impurity 5-(2-aminopropyl)-2-methoxybenzenesulfonamide hydrochloride (MW 280.77 g/mol) . This +16 Da mass shift, corresponding to a single oxygen atom, is readily resolved by high-resolution mass spectrometry (HRMS) and provides a definitive identifier in impurity profiling workflows for tamsulosin hydrochloride drug substance, where both compounds may arise as synthetic byproducts [1]. The target compound also differs by −148.20 Da from tamsulosin hydrochloride (MW 444.97), enabling unambiguous differentiation of the free amine intermediate from the final N-alkylated drug product [2].

Impurity profiling Mass spectrometry Quality control

Best Research and Industrial Application Scenarios for 3-Hydroxy-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine Hydrochloride


Reference Standard for HPLC Impurity Profiling of Tamsulosin Hydrochloride Drug Substance

The compound's +28% PSA differential and +16 Da mass shift versus the non-hydroxylated impurity enable unambiguous chromatographic and mass spectrometric identification in tamsulosin hydrochloride process impurity panels [1][2]. Quality control laboratories can use this compound as a certified reference marker to validate analytical methods for detecting hydroxylated side-chain impurities that co-elute with the des-hydroxy analog on conventional C18 columns.

Key Intermediate in the Synthesis of Dual Carbonic Anhydrase/β-Adrenergic Receptor Hybrids for Glaucoma

The free primary amine and adjacent hydroxyl group provide two orthogonal synthetic handles for sequential derivatization to generate dual-acting CA/β-AR hybrid molecules, as demonstrated by Nocentini et al. (2018) for the broader 2-hydroxypropylamine benzenesulfonamide class [3]. Medicinal chemistry groups developing multitargeted antiglaucoma agents should prioritize this scaffold to retain both the zinc-binding sulfonamide and the hydroxypropylamine β-AR pharmacophore.

Metabolite Identification and CYP450 Reaction Phenotyping Studies

With a LogP 2.31 units lower than tamsulosin, this compound serves as a plausible synthetic surrogate for hydroxylated tamsulosin metabolites (e.g., M-3 or M-4) generated by CYP2D6-mediated oxidation [4]. In vitro microsomal incubation studies requiring characterized metabolite standards benefit from the compound's high purity and well-defined physicochemical profile.

Hydrogen-Bond Donor Capacity Benchmarking in Sulfonamide-Based Inhibitor Design

The compound's three hydrogen-bond donors (versus two in the des-hydroxy analog) make it a valuable tool compound for systematic SAR studies correlating HBD count with carbonic anhydrase isoform selectivity [3]. Structure-based design campaigns can use crystallographic data from PDB 5WLT to guide iterative optimization of the hydroxypropylamine moiety for enhanced hCA II/XII inhibition.

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